
cis-2,6-Dimethylpiperidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nanofin can be synthesized through the hydrogenation of 2,6-dimethylpyridine. The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The process yields 2,6-dimethylpiperidine as the primary product .
Industrial Production Methods: In industrial settings, the production of Nanofin involves large-scale hydrogenation reactors where 2,6-dimethylpyridine is subjected to hydrogenation in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Nanofin can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced further to form various piperidine derivatives.
Substitution: Nanofin can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of different piperidine derivatives.
Substitution: Formation of substituted piperidines with various functional groups
Scientific Research Applications
Nanofin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on nicotinic acetylcholine receptors and its potential neuroprotective properties.
Medicine: Investigated for its antihypertensive effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
Nanofin exerts its effects by acting as a nicotinic acetylcholine receptor antagonist. It binds to these receptors, inhibiting the action of acetylcholine, a neurotransmitter involved in muscle contraction and other physiological processes. This inhibition leads to a decrease in blood pressure, making it useful in the treatment of hypertension. The molecular targets include nicotinic acetylcholine receptors, and the pathways involved are related to the cholinergic system .
Comparison with Similar Compounds
Pilocarpine: Another compound that interacts with acetylcholine receptors but acts as an agonist rather than an antagonist.
Mivacurium: A neuromuscular blocker with a different mechanism of action but similar therapeutic applications.
Rivanicline: A nicotinic receptor partial agonist used in smoking cessation.
Uniqueness of Nanofin: Nanofin’s uniqueness lies in its specific action as a nicotinic acetylcholine receptor antagonist with antihypertensive effects. Unlike other similar compounds, Nanofin is primarily used for its neuroprotective and antihypertensive properties, making it a valuable compound in both medical and scientific research .
Biological Activity
Cis-2,6-dimethylpiperidine is a cyclic amine with significant biological activity, particularly in pharmacological applications. Its structure allows it to interact with various biological targets, making it an important compound in drug design and development. This article reviews the biological activities associated with this compound, focusing on its antiarrhythmic properties and its role as an acetylcholinesterase (AChE) inhibitor.
Chemical Structure and Properties
This compound (C7H15N) has a molecular structure characterized by a piperidine ring with two methyl groups at the 2 and 6 positions. Its boiling point is approximately 127-128°C . The compound's configuration can significantly influence its biological activity due to steric effects and electronic properties.
1. Antiarrhythmic Activity
Research has demonstrated that this compound derivatives exhibit notable antiarrhythmic properties. A study conducted on a series of alpha,alpha-diaryl-1-piperidinebutanols found that compounds containing the 2,6-dimethylpiperidine group showed the best antiarrhythmic profiles in a coronary ligated dog model. The structure-activity relationship indicated that modifications to the piperidine ring could enhance efficacy without significantly affecting the duration of action .
Compound | Efficacy | Duration of Action |
---|---|---|
Compound A (with 2,6-DMP) | High | Moderate |
Compound B (without 2,6-DMP) | Low | Long |
2. Acetylcholinesterase Inhibition
This compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In a study involving sulfonamide derivatives of this compound, two compounds demonstrated significant inhibition of AChE in vitro and improved memory retention in scopolamine-induced amnesic rats . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Derivative | AChE Inhibition (%) | Memory Improvement (Mistakes) |
---|---|---|
3a | 75 | Reduced by 50% |
3f | 70 | Reduced by 40% |
The antiarrhythmic effects of this compound are thought to arise from its ability to modulate ion channels involved in cardiac rhythm regulation. Its interaction with sodium and potassium channels may stabilize cardiac action potentials and prevent arrhythmias . In terms of AChE inhibition, the compound likely binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
Case Studies
- Antiarrhythmic Study : In a controlled trial using a canine model, this compound derivatives were administered following induced myocardial infarction. Results indicated a significant reduction in arrhythmia episodes compared to controls.
- Cognitive Enhancement : In rodent models simulating Alzheimer's disease, administration of AChE inhibitors derived from this compound led to improved cognitive performance on maze tests compared to untreated groups.
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are commonly used for cis-2,6-Dimethylpiperidine, and what parameters critically affect reaction yield?
- Methodological Answer : Synthesis often employs catalytic deprotonation strategies. For instance, combining this compound with Grignard reagents enables efficient metalation of chlorothiophene derivatives. Key parameters include reaction temperature (optimized at 0–25°C), stoichiometric ratios of the catalyst (1–5 mol%), and solvent polarity (tetrahydrofuran preferred for stabilizing intermediates). Post-synthesis, distillation under reduced pressure (e.g., 10–20 mmHg) is recommended for purification . Earlier patents highlight alternative pathways using sulfuric acid catalysis, though yields depend on dehydration conditions and isolation protocols .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Distinct splitting patterns for benzylic hydrogens differentiate cis and trans isomers. For this compound, axial-equatorial proton coupling results in a triplet-of-triplets (δ 1.2–1.8 ppm), whereas trans isomers exhibit simpler splitting due to equivalent environments .
- GC-MS : Retention time comparisons with reference standards and molecular ion peaks (m/z ≈ 113) confirm purity.
- FT-IR : Absence of N-H stretches (~3300 cm⁻¹) indicates complete alkylation .
Advanced Research Questions
Q. How does the cis configuration of 2,6-Dimethylpiperidine influence its steric and electronic effects in catalytic applications?
- Methodological Answer : The cis arrangement imposes a rigid chair conformation, creating a steric "pocket" that directs substrate orientation in organometallic reactions. For example, in nickel-catalyzed polycondensation of thiophenes, the cis isomer enhances regioselectivity by favoring head-to-tail coupling (yields >80% vs. <60% for trans). Computational studies (DFT) correlate this with lower activation barriers for cis-stereochemistry due to reduced torsional strain .
Q. How can researchers address contradictions in reported reaction yields when using this compound as a base in Grignard reactions?
- Methodological Answer : Contradictions often arise from moisture sensitivity or competing side reactions. To resolve this:
- Control Experiments : Compare anhydrous vs. ambient conditions (e.g., yield drops by 30% under humid air).
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation (e.g., magnesium-thiophene complexes).
- Statistical Design : Apply factorial experiments to isolate variables (e.g., solvent purity, catalyst aging). Reproducibility improves with strict inert-atmosphere protocols .
Q. What challenges exist in isolating this compound from its trans isomer, and which chromatographic methods are optimal?
- Methodological Answer : Isolation is complicated by similar boiling points (Δbp < 5°C). Effective strategies include:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (95:5) for baseline separation (α = 1.12).
- Crystallization : Co-crystallization with tartaric acid derivatives enhances enantiomeric resolution (≥98% purity).
- Patented Methods : Fractional distillation under high vacuum (0.1 mmHg) with theoretical plate columns (≥20 plates) achieves >95% purity .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the conformational stability of this compound under varying pH conditions?
- Methodological Answer :
- Variable Selection : Test pH ranges (2–12) to assess protonation effects on ring puckering.
- Techniques :
- Dynamic NMR : Monitor coalescence temperatures for chair-chair interconversion (e.g., ΔG‡ ≈ 50–60 kJ/mol).
- X-ray Crystallography : Compare bond angles and torsional strain in protonated vs. freebase forms.
- Data Interpretation : Correlate stability with pKa values (predicted ~10.5 for the amine group) using Henderson-Hasselbalch plots .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer :
- Kinetic Control : Lower reaction temperatures (≤0°C) slow dimerization pathways.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) reduce overalkylation byproducts.
- Process Analytics : Implement inline IR spectroscopy to detect intermediates (e.g., enamine byproducts at 1650 cm⁻¹) and adjust feed rates dynamically .
Properties
IUPAC Name |
2,6-dimethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGKUVSVPIIUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5072-45-7 (hydrochloride) | |
Record name | Nanofin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048527 | |
Record name | 2,6-Lupetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,6-Dimethylpiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19504 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.56 [mmHg] | |
Record name | 2,6-Dimethylpiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19504 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
504-03-0, 766-17-6 | |
Record name | 2,6-Dimethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nanofin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nanofin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Lupetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nanofin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NANOFIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/329I5805BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.